5-(2-Chloroethyl)-2-methylpyridine
Overview
Description
5-(2-Chloroethyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloroethyl group and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-(2-Chloroethyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-chloroethanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
5-(2-Chloroethyl)-2-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl derivatives. Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Chloroethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2-methylpyridine involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 5-(2-Chloroethyl)-2-methylpyridine include:
2-Chloroethylpyridine: Lacks the methyl group, which can affect its reactivity and applications.
2-Methylpyridine: Lacks the chloroethyl group, making it less reactive in substitution reactions.
5-(2-Chloroethyl)-2,4-dichloropyrimidine: Contains additional chlorine atoms, which can enhance its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
5-(2-chloroethyl)-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQCPCHPKITDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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